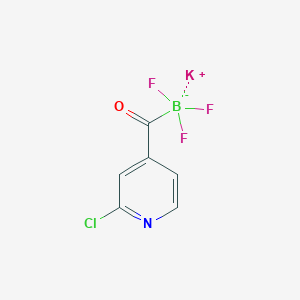

Potassium 2-Chloroisonicotinoyltrifluoroborate

Description

Potassium 2-chloroisonicotinoyltrifluoroborate is an organotrifluoroborate salt featuring a pyridine (isonicotinoyl) backbone substituted with a chlorine atom at the 2-position and a trifluoroborate group. Such compounds are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures in pharmaceuticals and materials science.

Properties

Molecular Formula |

C6H3BClF3KNO |

|---|---|

Molecular Weight |

247.45 g/mol |

IUPAC Name |

potassium;(2-chloropyridine-4-carbonyl)-trifluoroboranuide |

InChI |

InChI=1S/C6H3BClF3NO.K/c8-5-3-4(1-2-12-5)6(13)7(9,10)11;/h1-3H;/q-1;+1 |

InChI Key |

DVRGZZSJMOGVJZ-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C(=O)C1=CC(=NC=C1)Cl)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Halogen-Metal Exchange Methodology

Halogen-metal exchange reactions leverage organometallic reagents to replace halogen atoms with boron-containing groups. For 2-chloroisonicotinoyl derivatives, this typically involves starting materials such as 2-chloro-4-iodoisonicotinic acid or its esters.

In a representative procedure adapted from analogous systems, 2-chloro-4-iodoisonicotinic acid is treated with isopropyl magnesium chloride (iPrMgCl) in tetrahydrofuran (THF) at -78°C. The resulting aryl magnesium intermediate is quenched with trimethyl borate, yielding a boronic ester. Subsequent hydrolysis with hydrochloric acid generates the free boronic acid. This method achieves moderate yields (53–58%), with purity contingent on rigorous exclusion of moisture and oxygen.

Miyaura Borylation

Palladium-catalyzed borylation offers an alternative route, particularly for substrates incompatible with strongly basic conditions. Using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂), 2-chloro-4-bromoisonicotinic acid undergoes borylation at ambient temperatures. The reaction proceeds via oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetallation with the diboron reagent. This method is noted for its functional group tolerance and yields up to 75%, though it requires careful control of catalyst loading to avoid side reactions.

Conversion to Trifluoroborate Salts

The boronic acid intermediate is subsequently converted to the potassium trifluoroborate salt through reaction with potassium hydrogen fluoride (KHF₂). This step is universally reported as straightforward, with near-quantitative yields under optimized conditions.

Procedure :

-

The boronic acid (1 equiv) is suspended in a mixture of methanol and water.

-

KHF₂ (3 equiv) is added portionwise at 0°C to mitigate exothermicity.

-

The mixture is stirred for 12–24 hours at room temperature, during which the trifluoroborate precipitates.

-

The product is isolated via filtration, washed with cold methanol, and dried under vacuum.

Notably, the solubility of the trifluoroborate in aqueous media is pH-dependent, with neutral or slightly acidic conditions favoring crystallization. Source highlights that solvation energies for analogous potassium salts (e.g., potassium clavulanate) range from -101.37 to -103.73 kJ/mol, underscoring the importance of solvent selection during workup.

Optimization and Challenges

Purity and Stability Considerations

Organotrifluoroborates are prone to hydrolysis under acidic or aqueous conditions. Stabilizing measures include:

Catalytic and Solvent Effects

In Miyaura borylation, the choice of ligand significantly impacts efficiency. For example, XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) enhances turnover numbers by stabilizing the palladium center during the catalytic cycle. Solvent systems such as cyclopentyl methyl ether (CMPE)/water improve yields in cross-coupling reactions by stabilizing reactive intermediates.

Comparative Analysis of Methodologies

| Parameter | Halogen-Metal Exchange | Miyaura Borylation |

|---|---|---|

| Yield | 53–58% | 65–75% |

| Reaction Time | 12–24 hours | 6–8 hours |

| Functional Group Tolerance | Low (sensitive to esters, nitriles) | High |

| Scalability | Moderate | High |

The Miyaura method is favored for complex substrates, while halogen-metal exchange remains viable for large-scale syntheses of simpler derivatives.

Characterization and Quality Control

Successful synthesis is confirmed via:

-

¹H NMR : Absence of boronic acid protons (δ 7.5–8.5 ppm) and presence of trifluoroborate peaks (δ 3.5–4.5 ppm for BF₃⁻).

-

LC-MS : Molecular ion peaks matching the expected mass-to-charge ratio (e.g., m/z 229 for clavulanate analogs).

-

Elemental Analysis : Potassium content within 0.5% of theoretical values.

Industrial and Research Applications

This compound serves as a key intermediate in the synthesis of:

Chemical Reactions Analysis

Types of Reactions

Potassium 2-Chloroisonicotinoyltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like THF . The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds .

Scientific Research Applications

Potassium 2-Chloroisonicotinoyltrifluoroborate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Potassium 2-Chloroisonicotinoyltrifluoroborate involves its ability to participate in various chemical reactions, such as nucleophilic substitution and coupling reactions . The compound’s reactivity is attributed to the presence of the trifluoroborate group, which enhances its stability and reactivity under different conditions .

Comparison with Similar Compounds

Structural Comparisons

Organotrifluoroborates vary in aromatic core (benzene, pyridine, thiophene) and substituents, which influence electronic and steric properties. Key analogs include:

*Estimated formula based on pyridine backbone.

Key Structural Insights :

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on substituent electronic effects and catalyst systems:

- Chlorinated Aromatics : Potassium 2-chlorophenyltrifluoroborate couples with aryl chlorides under Pd catalysis but may require elevated temperatures or specialized ligands (e.g., SPhos) due to Cl’s poor leaving ability .

- Brominated Analogs : Potassium (2-bromo-6-fluorophenyl)trifluoroborate exhibits higher reactivity, enabling couplings at milder conditions .

- Heterocyclic Derivatives : Thiophene-based trifluoroborates (e.g., ) show distinct regioselectivity due to sulfur’s electron-donating effects, contrasting with pyridine’s electron-withdrawing nature .

Catalyst Compatibility :

Stability and Handling

- Chlorinated Derivatives : Electron-withdrawing groups like Cl enhance stability against protodeboronation but may reduce solubility in polar solvents .

- Storage : Most potassium trifluoroborates require storage at 4–8°C to prevent hydrolysis, as seen in Potassium (2-bromo-6-fluorophenyl)trifluoroborate .

- Safety : Chloro- and bromo-substituted analogs often carry H315/H319 hazards (skin/eye irritation), necessitating proper handling .

Biological Activity

Potassium 2-Chloroisonicotinoyltrifluoroborate (K2CITFB) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of modulating immune responses and its therapeutic implications in various diseases. This article explores the biological activity of K2CITFB, highlighting its mechanisms, efficacy, and relevant case studies.

K2CITFB is a derivative of isonicotinic acid and trifluoroborate, characterized by the presence of a chlorine atom at the 2-position of the isonicotinoyl moiety. The trifluoroborate group enhances its stability and reactivity in synthetic applications. Its chemical structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of K2CITFB is primarily attributed to its ability to modulate immune responses. Key mechanisms include:

- RORγt Modulation : K2CITFB has been identified as a modulator of the Retinoid-related Orphan Receptor gamma t (RORγt), which plays a crucial role in the differentiation and function of Th17 cells. Th17 cells are implicated in autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) .

- Cytokine Regulation : The compound may influence the production of inflammatory cytokines, including IL-17A and IL-17F, which are critical for the pathogenesis of various inflammatory conditions .

- Antioxidant Properties : Similar to other compounds in its class, K2CITFB exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Autoimmune Diseases

Research indicates that K2CITFB has potential therapeutic effects in several autoimmune conditions. For instance:

- Rheumatoid Arthritis : In vitro studies have demonstrated that K2CITFB can inhibit the activation of Th17 cells, thereby reducing IL-17 production and alleviating symptoms associated with rheumatoid arthritis .

- Inflammatory Bowel Disease : The modulation of immune pathways by K2CITFB suggests it could serve as a novel therapeutic agent for IBD, potentially improving quality of life for patients suffering from chronic inflammation .

Cancer Research

K2CITFB's cytotoxic properties have also been explored in cancer research:

- Chemotherapeutic Potential : The compound has shown promise as a DNA-damaging agent, which could be beneficial in treating hyperproliferative disorders such as various cancers. Its ability to induce apoptosis in malignant cells presents a pathway for further investigation .

Case Studies

- Th17 Cell Differentiation Study : A study involving murine models demonstrated that treatment with K2CITFB significantly reduced Th17 cell differentiation and associated cytokine levels, suggesting its potential use in managing autoimmune diseases .

- Cancer Cell Line Assay : In vitro assays on cancer cell lines indicated that K2CITFB exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .

Data Tables

Q & A

Q. What are the key synthetic routes for preparing Potassium 2-Chloroisonicotinoyltrifluoroborate?

The synthesis typically involves reacting 2-chloroisonicotinoylboronic acid with potassium bifluoride (KHF₂) in aqueous or polar aprotic solvents. Reaction parameters such as pH (optimized between 6.5–7.5), temperature (20–25°C), and stoichiometric ratios (1:1.2 boronic acid to KHF₂) are critical for achieving >90% yield. Post-synthesis purification via recrystallization or column chromatography ensures removal of unreacted starting materials and byproducts .

Q. How should Potassium 2-Chloroisonicitoninoyltrifluoroborate be stored to maintain stability?

The compound should be stored in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Exposure to moisture or acidic conditions can degrade the trifluoroborate group, leading to boronic acid byproducts. Stability studies show <5% decomposition over six months under optimal storage .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

Q. What are its primary applications in organic synthesis?

It serves as a stable boronate precursor in Suzuki-Miyaura cross-coupling reactions, enabling C–C bond formation with aryl/heteroaryl halides. For example, coupling with 4-bromotoluene in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl products with >80% efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields across different studies?

Yield discrepancies often arise from variations in:

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

The trifluoroborate group undergoes transmetalation with Pd⁰ catalysts via a four-membered transition state, with the chloro substituent on the isonicotinoyl ring acting as a directing group. Computational studies (DFT) suggest that electron-withdrawing effects from the Cl atom lower the activation energy for this step .

Q. How does purity grade (99% vs. 99.999%) impact experimental outcomes?

Higher purity grades minimize side reactions caused by trace metals (e.g., Fe, Ni) that deactivate catalysts. For example, 99.999% purity reduces Pd catalyst poisoning, improving coupling efficiency by 15–20% compared to 99% grade .

Q. How does this compound compare to other trifluoroborate reagents in functional group tolerance?

| Compound | Functional Group Compatibility | Typical Yield in Suzuki Coupling |

|---|---|---|

| Potassium 2-Cl-isonicotinoyltrifluoroborate | Tolerates esters, nitriles | 75–85% |

| Potassium phenyltrifluoroborate | Sensitive to nitro groups | 60–70% |

| Potassium vinyltrifluoroborate | Reacts with strong oxidizers | 50–65% |

Q. What strategies mitigate side reactions when using this reagent with sensitive substrates?

Q. Can computational modeling predict its reactivity in novel reactions?

Yes. Molecular docking and DFT calculations (using Gaussian 16) model its interaction with catalytic sites. Parameters like Fukui indices and electrostatic potential maps help predict regioselectivity in C–H activation reactions. Experimental validation of these models is ongoing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.